Methyl 3-bromo-5-(trifluoromethyl)benzoate
Overview
Description
Methyl 3-bromo-5-(trifluoromethyl)benzoate is an organic compound with the molecular formula C9H6BrF3O2. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted with bromine and trifluoromethyl groups, respectively. This compound is commonly used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-bromo-5-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 3-bromo-5-(trifluoromethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high yields and purity. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5-(trifluoromethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and other nucleophiles for substitution reactions.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling reactions.
Reducing Agents: Lithium aluminum hydride for reduction reactions.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted benzoates can be formed.
Coupling Products: Biaryl compounds are the major products of Suzuki-Miyaura coupling reactions.
Reduction Products: The corresponding alcohol is the major product of reduction reactions.
Scientific Research Applications
Methyl 3-bromo-5-(trifluoromethyl)benzoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 3-bromo-5-(trifluoromethyl)benzoate depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations to form desired products. The bromine and trifluoromethyl groups on the benzene ring influence the reactivity and selectivity of the compound in different reactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(trifluoromethyl)benzoate: Similar structure but lacks the bromine atom.
Methyl 3-bromobenzoate: Similar structure but lacks the trifluoromethyl group.
Methyl 3-bromo-4-(trifluoromethyl)benzoate: Similar structure with the trifluoromethyl group at a different position.
Uniqueness
Methyl 3-bromo-5-(trifluoromethyl)benzoate is unique due to the presence of both bromine and trifluoromethyl groups at specific positions on the benzene ring. This combination of substituents imparts distinct reactivity and selectivity, making it valuable in various chemical transformations and applications .
Properties
IUPAC Name |
methyl 3-bromo-5-(trifluoromethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrF3O2/c1-15-8(14)5-2-6(9(11,12)13)4-7(10)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHJZZYDOCDJKFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)Br)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40596699 | |
Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
187331-46-0 | |
Record name | Methyl 3-bromo-5-(trifluoromethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40596699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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